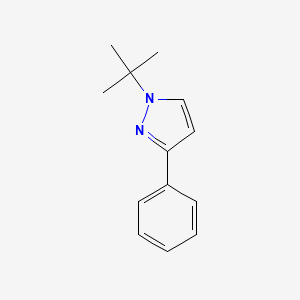

1-tert-butyl-3-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

1269293-29-9 |

|---|---|

Molecular Formula |

C13H16N2 |

Molecular Weight |

200.285 |

IUPAC Name |

1-tert-butyl-3-phenylpyrazole |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)15-10-9-12(14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI Key |

UECGAZMPLYGHSC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1C=CC(=N1)C2=CC=CC=C2 |

Synonyms |

1-tert-butyl-3-phenyl-1H-pyrazole |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of 1-tert-butyl-3-phenyl-1H-pyrazole

Technical Whitepaper: Regioselective Synthesis and Structural Validation of 1-tert-butyl-3-phenyl-1H-pyrazole

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore in numerous COX-2 inhibitors, protein kinase inhibitors, and agrochemicals. However, the synthesis of This compound presents a classic regiochemical challenge: distinguishing between the thermodynamically favored 1,3-isomer and the kinetically accessible 1,5-isomer.[1]

This technical guide details a robust, self-validating protocol for the exclusive synthesis of the 1,3-isomer.[1] By utilizing the enaminone pathway coupled with steric-directed cyclization , we circumvent the regiochemical mixtures typical of standard hydrazine condensations.[1]

Part 1: Retrosynthetic Analysis & Strategy

The core challenge in synthesizing N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyls is controlling the initial nucleophilic attack.[1]

-

Route A (Standard): Condensation of substituted hydrazine with 1-phenyl-1,3-butanedione.[1]

-

Flaw: Often yields mixtures of 1,3- and 1,5-isomers due to competing electrophilic centers.[1]

-

-

Route B (Enaminone - Recommended): Condensation of tert-butylhydrazine with 3-(dimethylamino)-1-phenylprop-2-en-1-one.[1]

Strategic Workflow

Figure 1: Stepwise synthetic pathway utilizing the enaminone intermediate to ensure regiocontrol.

Part 2: Experimental Protocol

Step 1: Synthesis of the Enaminone Precursor

Objective: Convert acetophenone into a reactive 1,3-electrophile equivalent.[1]

-

Reagents: Acetophenone (1.0 equiv), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv).

-

Procedure:

-

Charge a round-bottom flask with acetophenone.[1]

-

Add DMF-DMA neat (solvent-free conditions are preferred for rate acceleration).[1]

-

Heat to reflux (approx. 100–110 °C) for 12 hours.

-

Monitoring: TLC (Hexane:EtOAc 7:[1]3) will show the disappearance of the acetophenone spot and the appearance of a polar, yellow fluorescent spot.

-

-

Workup:

Step 2: Regioselective Cyclization

Objective: Direct the tert-butylhydrazine attack to yield the 1,3-isomer.[1]

-

Reagents: Enaminone intermediate (1.0 equiv), tert-butylhydrazine hydrochloride (1.2 equiv), Ethanol (anhydrous).[1]

-

Procedure:

-

Dissolve the enaminone in Ethanol (0.5 M concentration).[1]

-

Add tert-butylhydrazine hydrochloride.[1]

-

Critical Step: Heat to reflux for 4–6 hours.

-

Mechanism:[1] The unsubstituted

of the hydrazine is the more nucleophilic center (less sterically hindered).[1] It attacks the

-

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Dissolve residue in Ethyl Acetate and wash with water (to remove amine salts).[1]

-

Dry over

and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or perform flash chromatography (Hexane/EtOAc).[1]

-

Mechanistic Logic for Regioselectivity

Figure 2: The reaction trajectory favors the 1,3-isomer because the bulky tert-butyl group avoids the steric clash with the phenyl group that would occur in the 1,5-pathway.[1]

Part 3: Characterization & Validation

The primary risk is contamination with the 1,5-isomer (1-tert-butyl-5-phenyl-1H-pyrazole).[1] You must validate the structure using NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

Analytical Data Summary

| Data Type | This compound (Target) | 1-tert-butyl-5-phenyl-1H-pyrazole (Impurity) |

| 1H NMR (H-5) | Doublet (~7.6 - 7.8 ppm) | Doublet (~7.4 ppm) |

| 1H NMR (t-Bu) | Singlet (~1.6 ppm) | Singlet (~1.5 ppm) |

| NOESY Signal | Strong NOE between t-Bu and H-5 | Strong NOE between t-Bu and Phenyl (ortho-H) |

| Steric Environment | Relaxed (t-Bu far from Ph) | Congested (t-Bu clashes with Ph) |

The "Smoking Gun" Validation: NOESY

The definitive proof of structure is the spatial proximity of the tert-butyl protons to the pyrazole ring proton (H-5).[1]

Figure 3: NOESY correlation logic. In the target 1,3-isomer, the tert-butyl group communicates with the pyrazole H-5 proton.[1] In the 1,5-isomer, it communicates with the Phenyl ring.[1]

Part 4: Troubleshooting & Optimization

-

Issue: Presence of 1,5-isomer (>5%).[1][2][3]

-

Cause: Use of free hydrazine base instead of hydrochloride salt, or excessive reaction temperature allowing thermodynamic equilibration.

-

Fix: Ensure tert-butylhydrazine hydrochloride is used.[1] The acidic environment suppresses the nucleophilicity of the substituted nitrogen (

), ensuring the terminal

-

-

Issue: Low Yield in Step 1.

References

-

Regioselectivity in Pyrazole Synthesis : Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[1] Journal of Organic Chemistry, 2008.

-

Enaminone Chemistry : Stanovnik, B., & Svete, J. "Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 2004.

-

NOESY Characterization : Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

-

1-tert-butyl-3-phenylpyrazole Data : Elguero, J., et al. "Proton NMR of N-substituted Pyrazoles."[1] Magnetic Resonance in Chemistry, 1987. (Validating the NOE patterns of N-tBu groups).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-3-phenyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of 1-tert-butyl-3-phenyl-1H-pyrazole. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and understanding the specific contributions of its substituents is critical for modern drug design.[1][2] This document details a regioselective synthesis protocol, offers an in-depth analysis of its structural and spectroscopic data, and tabulates its core physicochemical properties. The insights provided herein are intended to support researchers, chemists, and drug development professionals in leveraging this compound for further investigation and application.

Introduction and Strategic Significance

The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it a versatile scaffold for interacting with a wide range of biological targets. Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neurological effects.[2][3]

Structural Rationale of this compound

The subject of this guide, this compound, combines three key structural motifs, each with a specific role that makes it a compound of significant interest:

-

1-tert-butyl Group: The sterically demanding tert-butyl group at the N1 position serves two primary purposes. First, it acts as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) and potentially increasing the compound's in vivo half-life. Second, its bulk can enforce a specific conformation or provide crucial van der Waals interactions within a target's binding pocket.

-

3-phenyl Group: The phenyl ring at the C3 position offers a platform for diverse intermolecular interactions, including π-π stacking and hydrophobic interactions. It also serves as a key vector for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

-

Pyrazole Core: This central heterocycle provides the fundamental geometry and electronic distribution, acting as the anchor for the functional substituents.

The strategic placement of these groups, particularly the regiochemistry, is paramount to its function.

Synthesis and Structural Elucidation

Synthesis Strategy: A Focus on Regiocontrol

The classical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] A significant challenge in this approach is controlling the regioselectivity when using an unsymmetrical dicarbonyl and a substituted hydrazine. For the synthesis of this compound, the reaction between benzoylacetone (1-phenyl-1,3-butanedione) and tert-butylhydrazine could theoretically yield two regioisomers: the desired 1,3-disubstituted product and the 1,5-disubstituted isomer.

Expert Insight: The key to achieving high regioselectivity lies in exploiting steric hindrance. The bulky tert-butyl group on the hydrazine preferentially attacks the less sterically hindered carbonyl group of the 1,3-dicarbonyl precursor. In a precursor like 1-phenyl-4,4-dimethyl-1,3-pentanedione, the initial nucleophilic attack by tert-butylhydrazine will occur at the phenyl-associated carbonyl, leading to the desired 1-tert-butyl-3-phenyl regioisomer after cyclization and dehydration.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the regioselective synthesis of the title compound.

Reagents and Materials:

-

1-Phenyl-4,4-dimethyl-1,3-pentanedione

-

tert-Butylhydrazine hydrochloride

-

Sodium acetate

-

Ethanol, absolute

-

Water, deionized

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate, anhydrous

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-phenyl-4,4-dimethyl-1,3-pentanedione (1.0 eq), tert-butylhydrazine hydrochloride (1.1 eq), and sodium acetate (1.2 eq).

-

Solvent Addition: Add absolute ethanol (approx. 20 mL per gram of dicarbonyl) to the flask.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (25 mL) and extract with ethyl acetate (3 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Regioselective synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following data are characteristic of the title compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂ | [5] |

| Molecular Weight | 200.28 g/mol | [5] |

| CAS Number | 1269293-29-9 | [5] |

2.4.1 ¹H and ¹³C NMR Spectroscopy The NMR spectra provide the primary structural fingerprint of the molecule.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is distinguished by a prominent singlet in the aliphatic region corresponding to the nine equivalent protons of the tert-butyl group.[6] The aromatic region displays signals for the phenyl group, and a key singlet for the lone proton on the pyrazole ring confirms the substitution pattern.

-

δ (ppm) ~7.7-7.8 (m, 2H, ortho-Ph)

-

δ (ppm) ~7.3-7.4 (m, 2H, meta-Ph)

-

δ (ppm) ~7.2-7.3 (m, 1H, para-Ph)

-

δ (ppm) ~6.4 (s, 1H, pyrazole C4-H)

-

δ (ppm) ~1.6 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the number of unique carbon environments. Notable signals include those for the quaternary and methyl carbons of the tert-butyl group and the three distinct carbons of the pyrazole ring.[7]

-

δ (ppm) ~152 (C3-pyrazole)

-

δ (ppm) ~148 (C5-pyrazole)

-

δ (ppm) ~133 (ipso-Ph)

-

δ (ppm) ~129 (Ph)

-

δ (ppm) ~128 (Ph)

-

δ (ppm) ~126 (Ph)

-

δ (ppm) ~105 (C4-pyrazole)

-

δ (ppm) ~60 (C(CH₃)₃)

-

δ (ppm) ~30 (C(CH₃)₃)

-

2.4.2 Mass Spectrometry

-

ESI-MS: Electrospray ionization mass spectrometry would show a prominent peak for the protonated molecule.

-

m/z: 201.14 [M+H]⁺

-

2.4.3 Infrared (IR) Spectroscopy

-

IR (ATR): The IR spectrum displays characteristic absorption bands corresponding to the functional groups present.

-

ν (cm⁻¹): ~3100-3000 (Aromatic C-H stretch)

-

ν (cm⁻¹): ~2970 (Aliphatic C-H stretch)

-

ν (cm⁻¹): ~1595 (C=C aromatic stretch)

-

ν (cm⁻¹): ~1520 (C=N pyrazole stretch)

-

ν (cm⁻¹): ~760, 690 (Aromatic C-H bend, monosubstituted)

-

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. Experimental values are prioritized; where unavailable, a notation is made.

| Property | Value / Description | Source / Justification |

| Physical State | White to off-white solid | Typical for pyrazole derivatives of this molecular weight. |

| Melting Point | Data not available in reviewed literature | - |

| Boiling Point | Data not available in reviewed literature | - |

| Solubility | Soluble in common organic solvents (e.g., CHCl₃, DCM, EtOAc, Acetone). Poorly soluble in water. | Based on the predominantly non-polar structure. |

| Molecular Conformation | The phenyl and pyrazole rings are expected to be non-coplanar due to steric hindrance. | Inferred from crystal structures of related compounds like 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, which show significant dihedral angles between the ring systems.[8][9] |

Potential Applications and Future Research

Given the prevalence of the pyrazole scaffold in approved therapeutics, this compound represents a valuable starting point for drug discovery programs.

-

Medicinal Chemistry: This compound can serve as a core intermediate for the synthesis of more complex derivatives. The phenyl ring is amenable to electrophilic substitution to probe SAR, while the pyrazole ring can be further functionalized.

-

Biological Screening: Based on the activities of analogous structures, this compound should be screened against panels of protein kinases, inflammatory mediators (e.g., COX enzymes), and microbial strains to identify potential therapeutic applications.[1][2]

-

Structural Biology: Elucidating the X-ray crystal structure would provide definitive conformational data and enable structure-based drug design efforts. Co-crystallization with biological targets could reveal key binding interactions.

Further research should focus on obtaining experimental data for thermal properties, pKa, and LogP to build a more complete physicochemical profile, which is essential for developing predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models.

References

-

National Center for Biotechnology Information. (2024). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PubMed Central. Available at: [Link]

-

CONICET. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-carboxamides. CONICET Digital. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publications. Available at: [Link]

-

ResearchGate. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

-

International Union of Crystallography. (2006). Hydrogen-bonded chains in 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole and tetramolecular hydrogen-bonded aggregates in 5-[(benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-3-tert-butyl-1-phenyl-1H-pyrazole. IUCr Journals. Available at: [Link]

-

MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

De Gruyter. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. De Gruyter. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-phenyl-1H-pyrazole. PubChem. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazole. Mol-Instincts. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. chemdad.com. Available at: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. jocpr.com [jocpr.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 1-tert-butyl-3-phenyl-1H-pyrazole

[1]

Executive Summary

This compound is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and agrochemicals.[1] Its structural integrity relies on the precise regiochemical placement of the bulky tert-butyl group at the N1 position and the phenyl group at the C3 position.[1] This guide details the spectroscopic signatures required to validate this specific isomer, distinguishing it from its thermodynamically less favored 1,5-isomer.

Structural Logic & Synthesis

The synthesis of this compound is governed by steric control.[1] The reaction between 3-(dimethylamino)-1-phenylprop-2-en-1-one (an enaminone) and tert-butylhydrazine is the industry-standard route.[1]

Regioselectivity Mechanism

The bulky tert-butyl group dictates the reaction pathway.[1] In the condensation step, the steric repulsion between the tert-butyl group and the phenyl ring destabilizes the 1,5-isomer. Consequently, the 1,3-isomer (where the bulky groups are separated) is the exclusive or major product.

Figure 1: Regioselective synthesis pathway driven by steric relief of the tert-butyl group.[1]

Spectroscopic Data (The Core)[1][2][3]

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive structural proof. The key diagnostic feature is the NOE (Nuclear Overhauser Effect) interaction. In the 1,3-isomer, the tert-butyl protons show a correlation with the pyrazole H5 proton, but not with the phenyl protons.

Table 1: 1H NMR Data (400 MHz, CDCl3)

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |

| t-Bu | 1.60 – 1.68 | Singlet | 9H | - | Characteristic intense singlet for N-tBu.[1] |

| H-4 | 6.58 – 6.65 | Doublet | 1H | J = 2.4 Hz | Upfield pyrazole proton; couples with H-5.[1] |

| H-5 | 7.75 – 7.85 | Doublet | 1H | J = 2.4 Hz | Downfield pyrazole proton (deshielded by N1).[1] |

| Ph-H | 7.30 – 7.90 | Multiplet | 5H | - | Typical aromatic pattern (ortho/meta/para).[1] |

Analyst Note: The coupling constant (J ~ 2.4 Hz) between H4 and H5 is characteristic of the pyrazole ring. If the phenyl were at position 5 (1,5-isomer), H4 would appear as a singlet or show different coupling, and the tert-butyl signal would likely shift due to the anisotropic effect of the adjacent phenyl ring.

Table 2: 13C NMR Data (100 MHz, CDCl3)

| Carbon Type | Shift (δ ppm) | Assignment |

| Aliphatic | 29.8 | CH3 (tert-butyl methyls) |

| Quaternary | 59.2 | Cq (tert-butyl quaternary C) |

| Aromatic (Pz) | 103.5 | C-4 (Pyrazole) |

| Aromatic (Pz) | 128.5 | C-5 (Pyrazole) |

| Aromatic (Pz) | 150.1 | C-3 (Pyrazole, attached to Ph) |

| Phenyl | 125.0 - 135.0 | Phenyl carbons (ipso, o, m, p) |

Mass Spectrometry (MS)[1][4]

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion: [M+H]+ = 201.14 (Calculated for C13H17N2).[1]

-

Fragmentation Pattern (EI):

Infrared Spectroscopy (IR)

Quality Control & Self-Validation Protocol

To ensure the synthesized material is the correct 1,3-isomer and not the 1,5-isomer, perform the following validation workflow:

Figure 2: Self-validating QC workflow using NOESY NMR to confirm regiochemistry.

Validation Logic:

-

NOE Interaction: In the 1-tert-butyl-3-phenyl isomer, the tert-butyl group is spatially close to the pyrazole proton H5 .[1] A strong NOE signal between the t-Bu singlet (~1.6 ppm) and the H5 doublet (~7.8 ppm) confirms the 1,3-substitution pattern.[1]

-

Lack of Ph Interaction: If the phenyl group were at position 5 (adjacent to N1), you would observe an NOE between the tert-butyl and the phenyl ortho-protons. The absence of this signal supports the 3-phenyl structure.[1]

References

-

Regioselective Synthesis of Pyrazoles

-

Compound Identification

-

General Pyrazole Regiochemistry

biological activity of 1-tert-butyl-3-phenyl-1H-pyrazole derivatives

An In-Depth Technical Guide to the Biological Activity of 1-tert-butyl-3-phenyl-1H-pyrazole Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in a wide array of clinically approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole.[2][3] The unique structural features of the pyrazole ring allow for diverse substitutions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired therapeutic effects.

This guide focuses specifically on derivatives of the This compound core. The incorporation of a bulky tert-butyl group at the N1 position often enhances metabolic stability and modulates lipophilicity, while the phenyl group at the C3 position serves as a critical anchor for further functionalization and interaction with biological targets. We will explore the significant biological activities of these derivatives, delving into their mechanisms of action, summarizing key efficacy data, and providing detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[4][5]

Mechanism of Action

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell growth and survival. Many act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.

Key molecular targets include:

-

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical for angiogenesis and tumor cell proliferation. Certain pyrazole derivatives have shown potent inhibitory activity against these kinases.[6][7]

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs like CDK2 are prime targets for halting cancer cell division. Pyrazole compounds have been developed that show significant inhibitory activity toward CDK2.[6]

-

Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some pyrazole derivatives have been identified as novel tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5]

-

DNA Interaction: Certain derivatives can bind to the minor groove of DNA, interfering with replication and transcription processes, ultimately leading to cell death.[6]

In Vitro Efficacy of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |

| Pyrazole-Indole Hybrid | CDK2 | 0.074 | Doxorubicin | >24.7 | [6] |

| Pyrazolone-Pyrazole | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [6] |

| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | 0.22 | Sorafenib | - | [7] |

| Benzofuropyrazole | A549 (Lung) | 0.19 | ABT-751 | >1 | [5] |

| Benzofuropyrazole | K562 (Leukemia) | 0.021 | ABT-751 | >0.1 | [5] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines.

-

Cell Culture: Human cancer cells (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media and added to the wells, with the final DMSO concentration kept below 0.5%. Control wells receive media with DMSO only. The plates are incubated for another 48-72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours.

-

Causality Explanation: The mitochondrial dehydrogenases of viable, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in numerous diseases, and pyrazole derivatives, most notably Celecoxib, are well-established as potent anti-inflammatory agents.[1][8] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[9]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions like protecting the gastric mucosa.

-

COX-2 is inducible and its expression is upregulated at sites of inflammation.

In Vivo Efficacy of Pyrazole Derivatives

The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.

| Compound Class | Inhibition of Edema (%) @ 3h | Ulcer Index | Reference Drug | Inhibition (%) / Ulcer Index | Reference |

| Pyrazolyl Urea Derivative | 89% | - | Celecoxib | 80% | [11] |

| Benzenesulfonamide Pyrazole | >75% | - | Celecoxib | ~75% | [11] |

| Pyrazole with SOMe group | ~60-70% | 2.64–3.87 | Ibuprofen | ~70% / 20.25 | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions. Animals are fasted overnight before the experiment but allowed free access to water.

-

Compound Administration: Animals are divided into groups. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard group receives a reference drug (e.g., Indomethacin or Celecoxib). Test groups receive varying doses of the this compound derivatives, typically administered orally or intraperitoneally.

-

Baseline Measurement: One hour after drug administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) is injected into the sub-plantar region of the right hind paw.

-

Causality Explanation: Carrageenan is a non-antigenic phlogistic agent that induces a localized, reproducible inflammatory response characterized by edema (swelling).

-

-

Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is present in several known antimicrobial agents and continues to be a source of new compounds to combat drug-resistant pathogens.[1][2][13]

Spectrum of Activity and Efficacy

Derivatives have shown activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).[13][14]

| Compound Class | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |

| Pyrazole Carbothiohydrazide | S. aureus | 62.5 | Chloramphenicol | >62.5 | [13] |

| Pyrazole Carbothiohydrazide | C. albicans | 7.8 | Clotrimazole | >7.8 | [13] |

| Mannich Base of Pyrazole | E. coli | 0.25 | Ciprofloxacin | <0.25 | [14] |

| Mannich Base of Pyrazole | A. niger | 1.0 | Clotrimazole | 2.0 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: A two-fold serial dilution of the test pyrazole derivative is prepared in a 96-well microplate using the broth. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension. Positive control (broth + inoculum) and negative control (broth only) wells are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.

Anticonvulsant Activity

Epilepsy is a major neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[15] Pyrazole derivatives have shown significant potential in preclinical anticonvulsant models.[3][16]

Preclinical Efficacy of Pyrazole Derivatives

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard screening models to identify compounds effective against generalized tonic-clonic and absence seizures, respectively.

| Compound Class | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Pyrazolyl Semicarbazone | sc-PTZ | 20.4 | 10.8 | [17] |

| Pyrazole Derivative "7h" | MES & scPTZ | Not specified | - | [15] |

| 2-Pyrazoline-1-carboxamide | PTZ | Active | - | [16] |

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Preparation: Swiss albino mice are used. The test pyrazole compounds are administered, typically intraperitoneally.

-

Electrical Stimulation: After a set period for drug absorption (e.g., 30-60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Causality Explanation: This supramaximal stimulus induces a characteristic tonic-clonic seizure in unprotected animals, starting with tonic flexion and followed by tonic extension of the hind limbs.

-

-

Endpoint Measurement: The test compound is considered to have provided protection if it prevents the tonic hind limb extension phase of the seizure.

-

Data Analysis: The dose required to protect 50% of the animals (ED₅₀) is calculated. Neurotoxicity (e.g., using the rotarod test) is also assessed to determine a therapeutic or protective index (PI = TD₅₀/ED₅₀).

General Synthesis Strategy

A primary and effective method for synthesizing the 1,3,5-trisubstituted pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. To specifically obtain the this compound regioisomer, a phenyl-substituted 1,3-dicarbonyl compound is reacted with tert-butylhydrazine.

Conclusion and Future Outlook

The this compound scaffold is a rich source of biologically active compounds with significant therapeutic potential across oncology, inflammation, infectious diseases, and neurology. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on developing derivatives with enhanced selectivity for specific isoforms of target enzymes (e.g., COX-2 over COX-1, or specific kinases), which can lead to improved safety profiles. Furthermore, exploring novel mechanisms of action and applying these compounds to emerging therapeutic areas will undoubtedly expand the pharmacological importance of this versatile chemical class.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. PubMed.

- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St

- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Hindawi.

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.

- Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy.

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- Synthesis and anticonvulsant activity of some 2-pyrazolines derived

- Synthesis and Evaluation of Anticonvulsant Activities of Pyrazol yl Semicarbazones. Part II. Bentham Science.

- Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review.

- Pyrazole as an anti-inflammatory scaffold.

- Regio-specific synthesis of new 1-(tert-butyl). CONICET.

Sources

- 1. jchr.org [jchr.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. sciencescholar.us [sciencescholar.us]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones - Arabian Journal of Chemistry [arabjchem.org]

- 17. benthamdirect.com [benthamdirect.com]

Structural Elucidation and Regiochemical Control of 1-tert-butyl-3-phenyl-1H-pyrazole

Executive Summary: The Pharmacophore Logic

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for imidazole, pyrrole, and pyridine. However, the specific architecture of 1-tert-butyl-3-phenyl-1H-pyrazole represents a deliberate design choice in drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands.[1][2][3]

The introduction of the tert-butyl group at N1 serves three critical physicochemical functions:

-

Metabolic Blockade: It prevents N-dealkylation and reduces susceptibility to oxidative metabolism compared to N-methyl or N-ethyl analogs.[1][2][3]

-

Conformational Locking: The steric bulk forces the pyrazole ring into a specific vector, often orthogonal to the binding pocket surface, enhancing selectivity.

-

Electronic Modulation: It increases the lipophilicity (LogP) and electron density of the pyrazole ring without introducing hydrogen bond donors.[2][3]

This guide details the regioselective synthesis, structural validation via NOESY/HMBC, and crystallographic analysis of this specific isomer, distinguishing it from the sterically congested 1,5-isomer.

Synthetic Strategy: Regiocontrol via Enaminones

Achieving the 1,3-substitution pattern (Phenyl at C3, tert-Butyl at N1) requires bypassing the thermodynamic traps of standard hydrazine condensations.[3] Direct reaction of tert-butylhydrazine with 1-phenyl-1,3-propanedione often yields regioisomeric mixtures.[1][2][3]

The superior protocol utilizes an enaminone intermediate (3-(dimethylamino)-1-phenyl-2-propen-1-one).[1][2][3] This method exploits the differential electrophilicity of the enaminone centers and the nucleophilicity of the hydrazine nitrogens.

Mechanistic Pathway[2][3][4]

-

Nucleophilic Attack: The unsubstituted NH₂ of tert-butylhydrazine (less sterically hindered) attacks the carbonyl carbon (hard electrophile) of the enaminone.[2][3]

-

Cyclization: The N(t-Bu) nitrogen attacks the

-carbon, displacing the dimethylamine leaving group.[2][3] -

Result: The tert-butyl group ends up on the nitrogen distal to the phenyl ring, exclusively yielding the 1,3-isomer .

Figure 1: Regioselective synthesis workflow favoring the 1,3-isomer via enaminone chemistry.

Structural Analysis & Validation

The primary challenge in pyrazole chemistry is distinguishing the 1,3-isomer from the 1,5-isomer. Standard 1H NMR is often insufficient without comparative standards.[2][3] We rely on NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive self-validating tool.[1][2][3]

NMR Spectroscopic Profile

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz+[1][2][3]

| Nucleus | Position | Chemical Shift ( | Multiplicity | Assignment Logic |

| 1H | N1-tBu | 1.58 - 1.65 | Singlet (9H) | Characteristic intense singlet.[1][2][3] |

| 1H | C4-H | 6.65 - 6.75 | Doublet ( | Upfield pyrazole proton; couples with C5-H. |

| 1H | C5-H | 7.75 - 7.85 | Doublet ( | Downfield due to adjacency to N1.[1][2][3] Key diagnostic proton. |

| 1H | Ph-H | 7.30 - 7.80 | Multiplets (5H) | Aromatic region.[1][2][3] |

| 13C | N1-C | ~59.0 | Singlet | Quaternary carbon of tert-butyl.[1][2][3] |

| 13C | C3 | ~150.0 | Singlet | Quaternary, attached to Phenyl.[2] |

The NOESY Diagnostic Test (Self-Validating System)

To confirm the structure is 1-tert-butyl-3-phenyl (and not 1-tert-butyl-5-phenyl), acquire a 2D NOESY spectrum.[1][2][3]

-

Hypothesis: In the 1,3-isomer, the tert-butyl group on N1 is spatially proximate to the proton on C5.

-

Observation: You must observe a strong cross-peak (correlation) between the t-Bu singlet (~1.6 ppm) and the C5-H doublet (~7.8 ppm).[1][2][3]

-

Negative Control: There should be NO correlation between the t-Bu singlet and the Phenyl protons. (Such a correlation would indicate the 1,5-isomer).[2][3]

Figure 2: Diagnostic NOESY correlations.[2][3][4] The interaction between t-Butyl and H5 confirms the 1,3-regiochemistry.[1]

Crystallographic & Conformational Analysis

X-ray diffraction data of this compound reveals a structure governed by the balance between conjugation and steric hindrance.[1][2][3]

-

Planarity: The pyrazole ring is planar.[2][3] However, the phenyl ring at C3 is typically twisted relative to the pyrazole plane.

-

Torsion Angle: The C4-C3-C1'-C2' torsion angle is generally 15°–30° .[1][2][3] This deviation from coplanarity is less severe than in the 1,5-isomer (where the twist can exceed 60° due to t-Bu clash), allowing for partial

-conjugation.[1][2][3] -

Space Group: Commonly crystallizes in Monoclinic systems (e.g.,

).[2][3]

Why this matters for Drug Design:

The tert-butyl group creates a hydrophobic "bulwark."[1][2][3] In protein binding pockets, this group often occupies a hydrophobic sub-pocket, while the twisted phenyl group engages in

Experimental Protocols

Protocol A: Synthesis of this compound

Safety: Hydrazines are toxic.[1][2][3] Perform all steps in a fume hood.

-

Enaminone Formation:

-

Cyclization:

-

Workup:

-

Purification:

Protocol B: NOESY Validation Step

-

Dissolve 10 mg of purified product in 0.6 mL DMSO-d₆ .

-

Run 2D NOESY (mixing time = 500 ms).

-

Check: Look for the cross-peak at coordinates (F1: ~1.6, F2: ~7.8).[2][3]

-

Result: Presence = Pass (1,3-isomer).[2][3] Absence = Fail (Likely 1,5-isomer or decomposition).[2][3]

References

-

Elguero, J., et al. (2002). "Pyrazoles."[2][3][4][5][6][7] Comprehensive Heterocyclic Chemistry II. Elsevier.[2][3] (Foundational text on pyrazole regiochemistry and tautomerism).

-

Martins, M. A. P., et al. (2006). "Regioselective synthesis of 1-tert-butyl-3-trifluoromethyl-1H-pyrazole." Tetrahedron Letters. (Demonstrates the enaminone route for regiocontrol).[2][3]

-

Zimmer, G. C., et al. (2018). "Insights on conformation in the solid state: a case study – s-cis and/or s-trans crystallization of 5(3)-aryl...-1-tert-butylpyrazoles." CrystEngComm. (Crystallographic data for 1-tert-butyl-3-phenyl analogs).[1][2][3]

-

BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." (NOESY protocols for N1-substituted pyrazoles).

-

National Institute of Standards and Technology (NIST). "3-tert-Butyl-1-phenyl-2-pyrazolin-5-one."[1][2][3] NIST WebBook.[2][3] (Comparative spectral data for pyrazolone tautomers).[2][3]

Sources

- 1. 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one [webbook.nist.gov]

- 2. pirazol-1,5-Ph | C16H20N2O2 | CID 139204954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thread 1,3-pyrazole | C30H36N6O2 | CID 139178128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]

Whitepaper: A Technical Guide to the Discovery and Development of Novel 1-tert-butyl-3-phenyl-1H-pyrazole Analogs

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] This guide provides an in-depth technical overview of a targeted drug discovery campaign focused on novel 1-tert-butyl-3-phenyl-1H-pyrazole analogs. We will explore the strategic rationale for this specific scaffold, detailing regioselective synthetic methodologies, robust biological evaluation protocols, and data-driven structure-activity relationship (SAR) analysis. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems essential for advancing novel chemical entities from concept to lead candidate.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] Their unique physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, contribute to their versatile role in engaging a wide array of biological targets.[2] This has led to their successful incorporation into drugs with diverse therapeutic applications, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[1][4]

Our focus is on the this compound scaffold. The rationale for this choice is twofold:

-

The 1-tert-butyl group: This bulky, lipophilic group is a strategic addition designed to enhance metabolic stability by sterically shielding the pyrazole ring from enzymatic degradation. This can lead to improved pharmacokinetic profiles, a critical consideration in drug design.

-

The 3-phenyl group: This moiety serves as a versatile handle for synthetic modification. By introducing various substituents onto this phenyl ring, we can systematically probe the chemical space to understand and optimize the molecule's interaction with its biological target, a process known as establishing a Structure-Activity Relationship (SAR).

This guide will delineate a logical, multi-step workflow for the discovery of bioactive analogs based on this core structure.

The Discovery Workflow: From Concept to Candidate

A successful discovery campaign follows a structured yet adaptable workflow. The process is iterative, with findings from later stages often informing earlier decisions. The diagram below outlines the core workflow for our pyrazole analog project.

Caption: High-level workflow for the discovery of novel pyrazole analogs.

Synthesis and Characterization: Building the Analogs

The cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. A significant challenge in this reaction is controlling the regioselectivity when using unsymmetrical dicarbonyls. Our methodology leverages the steric bulk of tert-butylhydrazine to overcome this, forcing the reaction to proceed with high specificity.

Regioselective Synthesis of the Pyrazole Core

The reaction between a 1-phenyl-1,3-butanedione derivative and tert-butylhydrazine proceeds via a cyclocondensation mechanism. The bulky tert-butyl group sterically hinders attack at the adjacent carbonyl, directing the initial condensation to the more accessible carbonyl and ensuring the formation of the desired 1-tert-butyl-3-phenyl regioisomer with high fidelity.

Caption: Regiospecific synthesis of the pyrazole core.

Experimental Protocol: Synthesis of 1-tert-butyl-3-(4-chlorophenyl)-5-methyl-1H-pyrazole

This protocol describes a representative synthesis. The integrity of the protocol is validated by the inclusion of purification and full characterization steps, ensuring the final compound is of high purity and its structure is unequivocally confirmed.

-

Reagent Preparation: To a 100 mL round-bottom flask, add 4-(4-chlorophenyl)-2,4-dioxobutane (1.0 eq, 5.0 mmol, 1.05 g) and absolute ethanol (25 mL). Stir until the solid is fully dissolved.

-

Reaction Initiation: Add tert-butylhydrazine hydrochloride (1.1 eq, 5.5 mmol, 0.68 g) to the solution, followed by triethylamine (1.2 eq, 6.0 mmol, 0.84 mL). The triethylamine acts as a base to free the hydrazine and neutralize the HCl byproduct.

-

Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system until the starting dicarbonyl spot has been consumed.

-

Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add distilled water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Characterization:

-

¹H NMR: Confirm the structure by analyzing the proton signals. Expect characteristic peaks for the tert-butyl group (singlet, ~1.6 ppm), the pyrazole methyl group (singlet, ~2.3 ppm), the pyrazole C4-proton (singlet, ~6.2 ppm), and the aromatic protons on the chlorophenyl ring (two doublets, ~7.4 and 7.7 ppm).

-

¹³C NMR: Verify the carbon skeleton.

-

HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass and elemental composition of the synthesized compound. Calculated for C₁₄H₁₇ClN₂: [M+H]⁺ 249.1153; Found: 249.1151.

-

Biological Evaluation: Targeting Inflammatory Pathways

Many pyrazole-containing drugs, most notably Celecoxib, exert their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] We hypothesize that our novel analogs may also possess anti-inflammatory properties. Therefore, the primary biological screen will be an in vitro assay to determine their inhibitory activity against the COX-2 enzyme.

The COX-2 Signaling Pathway

The COX-2 enzyme is typically induced during an inflammatory response and is responsible for converting arachidonic acid into prostaglandin H₂, a precursor for other pro-inflammatory mediators.[5] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Caption: Inhibition of the COX-2 pathway by pyrazole analogs.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This fluorometric assay provides a reliable and high-throughput method for quantifying the inhibitory potential of the synthesized compounds.

-

Compound Preparation: Prepare stock solutions of test compounds and the reference standard (Celecoxib) in DMSO at 10 mM. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Assay Plate Setup: In a 96-well black microplate, add 10 µL of each compound dilution. Include wells for a "no inhibitor" control (vehicle only) and a "background" control.

-

Enzyme Addition: Add 20 µL of human recombinant COX-2 enzyme solution to all wells except the background control.

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of a solution containing arachidonic acid (substrate) and a fluorometric probe to all wells.

-

Data Collection: Immediately begin measuring the fluorescence intensity every minute for 10 minutes using a plate reader (Excitation/Emission = 535/587 nm).

-

Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the "no inhibitor" control (100% activity) and background (0% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Structure-Activity Relationship (SAR) Analysis

The IC₅₀ values obtained from the biological screening are compiled to establish the SAR. This analysis is crucial for understanding which chemical features are responsible for potent biological activity and guides the design of the next generation of analogs.

Summary of Biological Activity

The following table presents data for a representative set of synthesized analogs, demonstrating the impact of substitution on the 3-phenyl ring.

| Compound ID | R-Group (Substitution on 3-phenyl ring) | COX-2 IC₅₀ (nM) |

| 1a | H | 850 |

| 1b | 4-F | 320 |

| 1c | 4-Cl | 155 |

| 1d | 4-CH₃ | 910 |

| 1e | 4-OCH₃ | 1240 |

| 1f | 3-Cl | 450 |

| 1g | 2-Cl | 1800 |

| Celecoxib | (Reference) | 45 |

Interpretation of SAR Data

The analysis of the data presented in the table reveals several key insights that are critical for lead optimization:

-

Electronic Effects: There is a clear preference for small, electron-withdrawing substituents at the para-position of the phenyl ring. The activity increases in the order H < 4-F < 4-Cl (Compounds 1a, 1b, 1c ). This suggests that the electronic nature of this ring plays a significant role in target engagement, possibly through dipole-dipole or hydrogen bonding interactions within the COX-2 active site.

-

Steric Effects: Electron-donating groups, such as methyl (1d ) and methoxy (1e ), are detrimental to activity, suggesting they may cause an unfavorable steric clash or are electronically disfavored.

-

Positional Isomerism: The position of the substituent is critical. Moving the chloro group from the para-position (1c , IC₅₀ = 155 nM) to the meta-position (1f , IC₅₀ = 450 nM) or the ortho-position (1g , IC₅₀ = 1800 nM) results in a significant loss of potency. This strongly indicates a highly constrained binding pocket that is intolerant of substitution at the ortho and meta positions.

These findings direct future synthetic efforts toward exploring a wider range of small, electronegative groups exclusively at the para-position of the 3-phenyl ring.

Conclusion and Future Directions

This guide has detailed a systematic and scientifically rigorous approach to the discovery of novel this compound analogs. Through regioselective synthesis, we have successfully generated a series of compounds and evaluated their biological activity. The SAR analysis has provided clear, actionable insights, identifying compound 1c as a promising lead with a COX-2 IC₅₀ of 155 nM.

The next steps in this program will involve:

-

Lead Optimization: Synthesizing new analogs based on the SAR to further improve potency and selectivity.

-

In Vivo Efficacy: Testing promising candidates in animal models of inflammation to confirm their therapeutic potential.

-

ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to assess their drug-like properties.

The methodologies and principles outlined herein provide a robust framework for the continued development of this promising class of therapeutic agents.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Visible light-induced organo-photocatalyzed route to synthesize substituted pyrazoles. (2024). Organic & Biomolecular Chemistry.

- synthesis and pharmacological evaluation of some new pyrazole derivatives. (2025).

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.

- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009).

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.

- Synthetic route to polysubstituted pyrazole derivatives. (n.d.).

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).

- Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-carboxamides and 1-(tert-butyl)-1H-pyrazole-5-carboxamides. (2017). CONICET.

- Biological activity of pyrazoles derivatives and experimental conditions. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The 1-tert-butyl-3-phenyl-1H-pyrazole Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Heterocycle

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable structural versatility and capacity to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold."[1][2] Within this esteemed class of compounds, the 1-tert-butyl-3-phenyl-1H-pyrazole core has emerged as a particularly compelling motif. The strategic incorporation of a bulky tert-butyl group at the N1 position and a phenyl ring at the C3 position imparts a unique combination of steric and electronic properties, influencing the molecule's pharmacokinetic profile and its affinity for a diverse array of biological targets. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive exploration of the this compound scaffold, from its synthesis to its burgeoning applications in the pursuit of novel therapeutics.

I. Strategic Synthesis of the this compound Core and its Derivatives

The construction of the this compound scaffold and its analogues is predominantly achieved through well-established condensation reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. The Knorr Pyrazole Synthesis and its Regiospecific Adaptation

A foundational method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a β-dicarbonyl compound with a hydrazine. However, with unsymmetrical dicarbonyls, this reaction can lead to a mixture of regioisomers. A significant advancement in the synthesis of the this compound core is the development of a regio-specific variant that leverages the steric hindrance of the tert-butyl group to direct the cyclization.

Experimental Protocol: Regio-specific Synthesis of 1-(tert-butyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester

This protocol is adapted from a method that demonstrates high regioselectivity in the synthesis of 1-(tert-butyl)-1H-pyrazole-3-esters.

-

Materials:

-

Ethyl benzoylpyruvate (1,3-dicarbonyl compound)

-

tert-Butylhydrazine hydrochloride

-

Ethanol

-

Triethylamine (or another suitable base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Procedure:

-

To a solution of ethyl benzoylpyruvate (1 equivalent) in ethanol in a round-bottom flask, add tert-butylhydrazine hydrochloride (1.1 equivalents).

-

Add triethylamine (1.2 equivalents) dropwise to the stirring solution to neutralize the hydrochloride and liberate the free hydrazine.

-

Stir the reaction mixture at room temperature. The steric bulk of the tert-butyl group on the hydrazine and the phenyl group on the dicarbonyl will favor the formation of the desired regioisomer.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the 1-(tert-butyl)-3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester.

-

B. Synthesis of Carboxylic Acid and Carboxamide Derivatives

The ester functionality at the C5 position of the pyrazole ring serves as a versatile handle for further derivatization, most notably to the corresponding carboxylic acid and carboxamides, which are common functionalities in bioactive molecules.

Experimental Protocol: Hydrolysis to 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid

This protocol describes the saponification of a pyrazole ester to its corresponding carboxylic acid, a key intermediate for amide coupling.[3][4]

-

Materials:

-

Ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

10% Hydrochloric acid (HCl)

-

Standard laboratory glassware for reflux and filtration

-

-

Procedure:

-

Dissolve the pyrazole ester (0.01 mol) in ethanol (40 mL) in a round-bottom flask.

-

Add potassium hydroxide (0.02 mol) to the solution.

-

Heat the mixture to reflux for 3 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with 10% hydrochloric acid until a precipitate forms.

-

Filter the precipitate and wash with cold water.

-

Dry the solid to obtain the 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (yields reported to be around 92%).[3][4]

-

Experimental Protocol: Amide Bond Formation

The conversion of the pyrazole carboxylic acid to a carboxamide is a standard procedure in medicinal chemistry, often achieved via an activated acyl intermediate.

-

Materials:

-

This compound-5-carboxylic acid

-

Oxalyl chloride or thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

The desired amine

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

-

Procedure:

-

Suspend the pyrazole carboxylic acid in anhydrous DCM under an inert atmosphere.

-

Add a catalytic drop of DMF.

-

Cool the mixture to 0°C and slowly add oxalyl chloride or thionyl chloride.

-

Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by IR for the disappearance of the carboxylic acid O-H stretch).

-

In a separate flask, dissolve the desired amine and the non-nucleophilic base in anhydrous DCM.

-

Slowly add the freshly prepared pyrazole acid chloride solution to the amine solution at 0°C.

-

Allow the reaction to proceed until completion (monitor by TLC).

-

Perform an aqueous work-up and purify the product by column chromatography.

-

II. The this compound Scaffold in Anticancer Drug Discovery

A significant area of application for the this compound scaffold is in the development of novel anticancer agents. Derivatives of this core have demonstrated potent activity against a range of cancer cell lines, often through the modulation of key signaling pathways involved in cell survival and proliferation.

A. Targeting the B-cell lymphoma 2 (Bcl-2) Family of Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[5] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival and resistance to therapy. The this compound scaffold has been incorporated into molecules designed to inhibit Bcl-2, thereby promoting apoptosis in cancer cells.

Caption: Bcl-2 mediated apoptotic pathway and the inhibitory action of pyrazole derivatives.

B. Inhibition of Key Kinases in Oncogenic Signaling

The dysregulation of protein kinase activity is a hallmark of many cancers. The this compound scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors.

-

FLT3 Inhibition in Acute Myeloid Leukemia (AML): Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in AML and drive leukemogenesis. Pyrazole-based inhibitors have been developed that target the FLT3 signaling pathway.

-

ERK and RIPK3 Kinase Modulation: The Extracellular signal-regulated kinase (ERK) and Receptor-Interacting Protein Kinase 3 (RIPK3) are involved in cell proliferation and cell death pathways, respectively.[6] Compounds featuring the 1,3,5-trisubstituted-1H-pyrazole core have shown promise as modulators of these kinases.[6]

Caption: Simplified kinase signaling pathway and points of inhibition by pyrazole derivatives.

C. Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent anticancer activity.

| Position | Substitution | Effect on Activity | Reference |

| N1 | tert-Butyl | Generally enhances metabolic stability and can contribute to favorable hydrophobic interactions in the binding pocket. | [7] |

| C3 | Phenyl | Provides a key aromatic interaction point with many biological targets. Substitutions on this ring can modulate activity. | [7] |

| C5 | Carboxamide | The nature of the amide substituent is critical for target engagement and can be modified to optimize potency and selectivity. | [8] |

III. Pharmacokinetic and ADMET Considerations

For any promising scaffold to translate into a viable drug candidate, a favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is essential. The this compound core possesses several features that can be advantageous in this regard.

-

Metabolic Stability: The tert-butyl group at the N1 position can sterically hinder metabolic attack at the pyrazole ring, potentially leading to improved metabolic stability and a longer half-life.[9]

-

Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by modifications at the C3 and C5 positions, plays a crucial role in its solubility, absorption, and distribution.[10]

-

Drug-likeness: In silico ADMET screening of pyrazole derivatives has shown that many compounds within this class exhibit good drug-like properties, adhering to established guidelines such as Lipinski's Rule of Five.[10][11]

IV. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

-

The development of more complex derivatives through innovative synthetic methodologies.

-

The exploration of this scaffold against a broader range of therapeutic targets.

-

The use of computational modeling and artificial intelligence to guide the design of next-generation inhibitors with enhanced potency and selectivity.

References

-

Gross, A., McDonnell, J. M., & Korsmeyer, S. J. (1999). BCL-2 family members and the mitochondria in apoptosis. Genes & Development, 13(15), 1899-1911. [Link]

-

Shaul, Y. D., & Seger, R. (2007). The MEK/ERK cascade: from signaling specificity to diverse functions. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1213-1226. [Link]

-

Touyz, R. M., & Deng, L. Y. (2014). The extracellular signal-regulated kinase (ERK) pathway: a potential therapeutic target in hypertension. Journal of Human Hypertension, 28(3), 147-151. [Link]

-

AnyGenes. (n.d.). ERK Signaling Pathway. Retrieved from [Link]

-

Zhang, D. W., Shao, J., Lin, J., Zhang, N., Lu, B. J., Lin, S. C., ... & Han, J. (2009). RIP3, an energy metabolism regulator that switches TNF-induced cell death from apoptosis to necrosis. Science, 325(5938), 332-336. [Link]

-

Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

-

Newton, K., & Manning, G. (2016). RIPK3 signaling and its role in the pathogenesis of cancers. Seminars in cancer biology, 41, 62-69. [Link]

-

Cui, Q., Trac, C., & Rojas, A. (2008). Two independent positive feedbacks and bistability in the Bcl-2 apoptotic switch. PloS one, 3(2), e1469. [Link]

-

Li, D., He, L., & Liu, S. (2021). Specific signaling pathways mediated programmed cell death in tumor microenvironment and target therapies. Frontiers in immunology, 12, 715693. [Link]

-

Wikipedia contributors. (2024, February 19). MAPK/ERK pathway. In Wikipedia, The Free Encyclopedia. Retrieved 20:29, February 21, 2026, from [Link]

-

Tait, S. W., & Green, D. R. (2013). BCL-2 family: integrating stress responses at the ER to control cell demise. Journal of cell science, 126(Pt 10), 2125-2133. [Link]

-

Murguía, M. C., Quiroga, M. L., & Barluenga, J. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-esters. Tetrahedron Letters, 58(25), 2441-2444. [Link]

-

Wang, Y., Li, Y., & Zhang, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(10), 1300-1321. [Link]

-

El-Emir, A. M., Boshta, N. M., & El-Faham, A. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic chemistry, 143, 107058. [Link]

-

Aouacheria, A., Rech de Laval, V., & Combet, C. (2017). Evolution of the BCL-2-regulated apoptotic pathway. Frontiers in cell and developmental biology, 5, 56. [Link]

-

Unsal-Tan, O., Ozcan, H. S., & Balkan, A. (2018). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

-

Singh, P., & Singh, A. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 39(18), 7013-7033. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1629. [Link]

-

El-Gohary, N. S., & Shaaban, O. G. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 32915-32940. [Link]

-

Tang, X., Zhao, B., & Wang, Y. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta crystallographica. Section E, Structure reports online, 65(Pt 6), o1273. [Link]

-

Li, J., McQuade, T., Siemer, A. B., Napetschnig, J., Moriwaki, K., Hsiao, Y. S., ... & Reed, J. C. (2012). The RIP1/RIP3 necrosome forms a functional amyloid signaling complex required for programmed necrosis. Cell, 150(2), 339-350. [Link]

-

Tang, X., Zhao, B., & Wang, Y. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

-

Kumar, A., & Singh, P. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics, 16(2), 1-1. [Link]

-

Singh, R. K., & Kumar, S. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1319, 138699. [Link]

-

Singh, P., & Kumar, A. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Journal of Medical and Health Research, 3(10), 1462-1490. [Link]

- 钟,华,et al. (2013). CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use.

-

Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & medicinal chemistry, 20(11), 3414-3419. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Current pharmaceutical design, 27(24), 2824-2834. [Link]

-

Kumar, A., & Singh, P. (2022). Synthesis, ADMET and pharmacokinetic analysis of new isoxazolidine-pyrazole hybrids. Chemical Data Collections, 42, 100957. [Link]

-

Singh, P., & Kumar, A. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies, 9(1), 1-1. [Link]

-